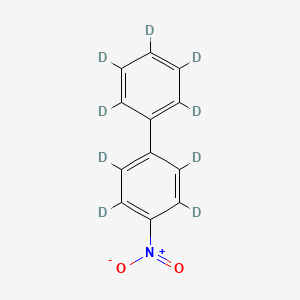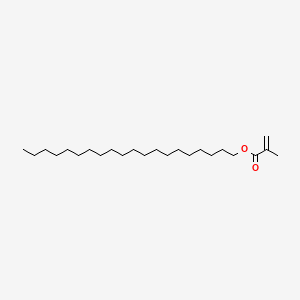
Mercapto-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercapto-d, also known as deuterated thiol, is a compound with the formula DS. It is a sulfur-containing organic molecule where a hydrogen atom in the thiol group (-SH) is replaced by deuterium (D), an isotope of hydrogen. This modification can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mercapto-d can be synthesized through several methods. One common approach involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the deuterated thiol. The reaction typically proceeds under mild conditions, with the thiourea acting as a nucleophile attacking the alkyl halide to form an intermediate, which is then hydrolyzed to produce the thiol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of deuterated water (D2O) as a source of deuterium. The process may include the exchange of hydrogen atoms in the thiol group with deuterium through catalytic hydrogenation or other isotopic exchange reactions. This method ensures a high degree of deuteration, which is crucial for applications requiring precise isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Mercapto-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides (R-S-S-R) under mild oxidizing conditions.
Reduction: The disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical electrophiles used in substitution reactions with this compound.
Major Products
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Various alkylated or acylated thiols depending on the electrophile used.
Applications De Recherche Scientifique
Mercapto-d has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function, particularly in labeling experiments where deuterium can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism by which mercapto-d exerts its effects often involves the interaction of the thiol group with various molecular targets. In biological systems, the thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes. The presence of deuterium can influence the rate of these reactions due to the kinetic isotope effect, where the heavier isotope (deuterium) forms stronger bonds and reacts more slowly than hydrogen .
Comparaison Avec Des Composés Similaires
Mercapto-d can be compared with other thiol-containing compounds such as:
Ethanethiol (C2H5SH): A simple thiol with a strong odor, used as an odorant in natural gas.
1-Butanethiol (C4H9SH): Another simple thiol with industrial applications.
Thiophenol (C6H5SH): An aromatic thiol used in organic synthesis.
Compared to these compounds, this compound is unique due to the presence of deuterium, which can alter its physical and chemical properties, making it particularly useful in isotopic labeling studies and other specialized applications .
Propriétés
Numéro CAS |
13780-23-9 |
|---|---|
Formule moléculaire |
HS |
Poids moléculaire |
33.08 g/mol |
InChI |
InChI=1S/HS/h1H/i1H |
Clé InChI |
PXQLVRUNWNTZOS-GXEIOEIKSA-N |
SMILES isomérique |
[1H][S] |
SMILES canonique |
[SH] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


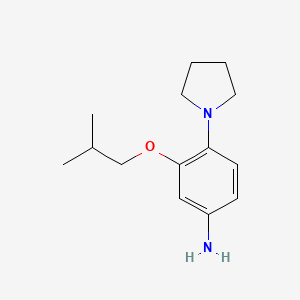
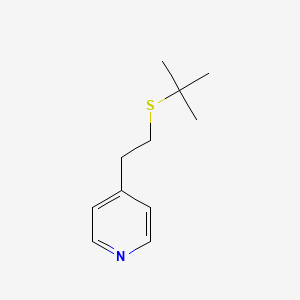

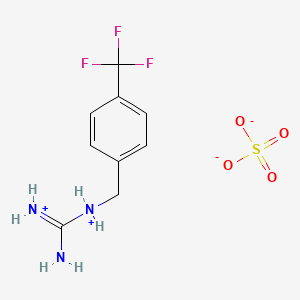
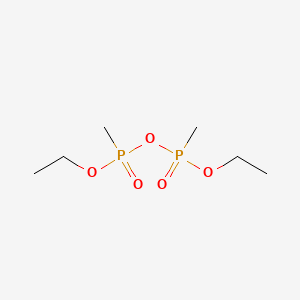
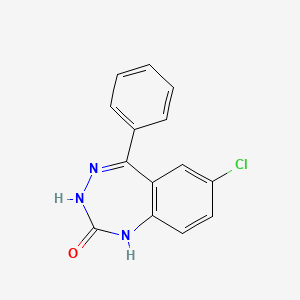
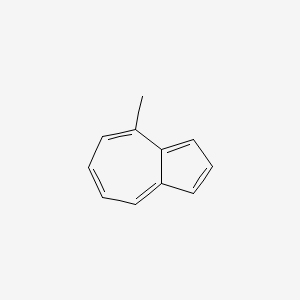
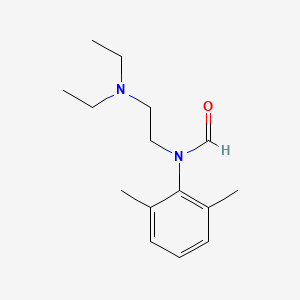

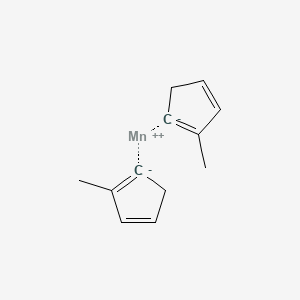
![(6S)-3-Methylidene-6-[(1S)-1-methylpropyl]piperazine-2,5-dione](/img/structure/B15341466.png)

